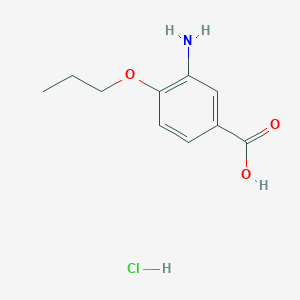

3-Amino-4-propoxybenzoic Acid Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-4-propoxybenzoic Acid Hydrochloride: is an organic compound with the molecular formula C10H13NO3·HCl It is a derivative of benzoic acid and is characterized by the presence of an amino group at the third position and a propoxy group at the fourth position on the benzene ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-propoxybenzoic Acid Hydrochloride typically involves the following steps:

Nitration: The starting material, 4-propoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position relative to the propoxy group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The resulting 3-amino-4-propoxybenzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

化学反应分析

Types of Reactions:

Oxidation: 3-Amino-4-propoxybenzoic Acid Hydrochloride can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Various reduced derivatives depending on the conditions.

Substitution: Substituted benzoic acid derivatives with different functional groups.

科学研究应用

Chemistry

In the field of chemistry, 3-amino-4-propoxybenzoic acid hydrochloride serves as a building block for the synthesis of complex organic molecules. Its structural properties allow it to act as an intermediate in various synthetic pathways. The compound can undergo several chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : It can be reduced to produce various derivatives.

- Substitution Reactions : The amino group can participate in substitution reactions, facilitating the introduction of other functional groups.

Biology

This compound is studied for its biological activities, particularly its interactions with enzymes and biomolecules. Notably, it has been shown to inhibit histone deacetylase 8 (HDAC8) , which plays a crucial role in gene expression regulation. This inhibition can lead to alterations in cellular processes such as:

- Cell signaling pathways

- Gene expression modulation

- Cellular metabolism adjustments

These properties make it a valuable compound for research into epigenetic regulation and potential therapeutic applications .

Medicine

The compound is explored for its potential therapeutic properties, particularly in ophthalmology due to its relationship with proparacaine hydrochloride, a widely used anesthetic. Research has indicated that degradation products of proparacaine include this compound, which raises concerns regarding ocular toxicity and safety profiles . This highlights the need for further investigation into its pharmacological effects and safety.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to function effectively as a precursor in various industrial chemical processes .

Case Study 1: Inhibition of HDAC8

A significant study investigated the inhibitory effects of 3-amino-4-propoxybenzoic acid on HDAC8. The results indicated that this compound could effectively alter histone acetylation patterns, leading to changes in gene expression associated with various diseases, including cancer. This finding opens avenues for developing new therapeutic strategies targeting epigenetic mechanisms.

Case Study 2: Safety Profile Evaluation

Research focusing on the degradation products of proparacaine hydrochloride identified 3-amino-4-propoxybenzoic acid as a potential ocular irritant. In-silico models predicted eye irritation risks associated with this compound, emphasizing the importance of assessing safety profiles for pharmaceutical formulations containing degradation products .

作用机制

The mechanism of action of 3-Amino-4-propoxybenzoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the propoxy group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

3-Amino-4-methoxybenzoic Acid: Similar structure but with a methoxy group instead of a propoxy group.

4-Amino-3-nitrobenzoic Acid: Contains a nitro group instead of a propoxy group.

3-Amino-4-ethoxybenzoic Acid: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 3-Amino-4-propoxybenzoic Acid Hydrochloride is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

生物活性

3-Amino-4-propoxybenzoic Acid Hydrochloride (APB-HCl) is an organic compound with significant biological relevance, particularly in pharmacology and biochemistry. This article examines its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13NO3·HCl

- CAS Number : 59691-14-4

- Molecular Weight : 215.68 g/mol

The compound is a derivative of benzoic acid, characterized by the presence of an amino group at the meta position relative to the propoxy group. This structural configuration influences its solubility and interaction with biological targets.

The biological activity of APB-HCl is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the propoxy group enhances lipophilicity, facilitating membrane permeability. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various physiological effects.

Key Mechanisms:

- Enzyme Inhibition : APB-HCl has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that APB-HCl exhibits several biological activities:

- Antimicrobial Properties : Studies have suggested that APB-HCl possesses antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Analgesic Effects : As a local anesthetic, APB-HCl is related to proparacaine hydrochloride, which is used in ophthalmology for its numbing properties .

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of APB-HCl:

- Study on Enzyme Interactions : Research demonstrated that APB-HCl can serve as a substrate in biochemical assays to study enzyme activities. Its ability to modulate enzyme function highlights its potential as a research tool in pharmacology.

- Toxicological Assessments : A study predicted ocular toxicity associated with degradation products of proparacaine hydrochloride, including APB-HCl. The findings indicated that while the compound itself may be relatively safe, its metabolites require further investigation .

Comparative Analysis

To better understand the unique properties of APB-HCl, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-4-methoxybenzoic Acid | Methoxy group instead of propoxy | Moderate antimicrobial activity |

| 4-Amino-3-nitrobenzoic Acid | Nitro group instead of propoxy | Stronger enzyme inhibition |

| 3-Amino-4-ethoxybenzoic Acid | Ethoxy group instead of propoxy | Similar analgesic properties |

属性

IUPAC Name |

3-amino-4-propoxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11;/h3-4,6H,2,5,11H2,1H3,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGERISRWDATJBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。